molecular formula C6H8O5 B568266 (2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate CAS No. 120742-29-2

(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate

Katalognummer: B568266
CAS-Nummer: 120742-29-2
Molekulargewicht: 160.125
InChI-Schlüssel: UNSIDMOABLNHFX-IMJSIDKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The presence of hydroxyl and carboxylate groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the desired product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound can also participate in nucleophilic and electrophilic reactions, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in various chemical reactions and synthesis processes. Its versatility and reactivity distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

120742-29-2

Molekularformel

C6H8O5

Molekulargewicht

160.125

IUPAC-Name

methyl (2S,4S)-4-hydroxy-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C6H8O5/c1-10-6(9)4-2-3(7)5(8)11-4/h3-4,7H,2H2,1H3/t3-,4-/m0/s1

InChI-Schlüssel

UNSIDMOABLNHFX-IMJSIDKUSA-N

SMILES

COC(=O)C1CC(C(=O)O1)O

Synonyme

D-threo-Pentaric acid, 3-deoxy-, 1,4-lactone, 5-methyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.